molecular formula C15H17N3O2S B2791960 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-61-0

6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2791960
CAS No.: 1706414-61-0
M. Wt: 303.38
InChI Key: XISVQJAIDIRBFK-UHFFFAOYSA-N
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Description

6-(2,4,6-Trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic chemical intermediate based on the privileged pyrrolo[3,4-d]pyrimidine scaffold, a structure of high interest in modern medicinal chemistry for the development of novel kinase inhibitors. The core pyrrolo[3,4-d]pyrimidine structure is recognized as a versatile and potent pharmacophore in drug discovery. Recent research has identified derivatives of this scaffold as a new class of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range (e.g., 0.007 μM) . ATR is a key regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy for targeting replication stress in cancer cells . Furthermore, the broader class of pyrrolopyrimidines is extensively investigated for its antitumor properties, acting as inhibitors for various kinases and signaling pathways crucial for cell proliferation . This compound, featuring a 2,4,6-trimethylbenzenesulfonyl group, is presented as a valuable building block for chemical biology and hit-to-lead optimization campaigns. It is intended for researchers exploring oncology targets, kinase signaling networks, and the synthesis of novel heterocyclic compounds for biological evaluation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2,4,6-trimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-4-11(2)15(12(3)5-10)21(19,20)18-7-13-6-16-9-17-14(13)8-18/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVQJAIDIRBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as pyrimidine derivatives and pyrrole derivatives under specific conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting their signaling pathways .

Antiviral Properties
The compound has also been evaluated for its antiviral activity. In particular, it has shown promise against viral infections by targeting viral enzymes essential for replication. This makes it a candidate for further investigation as a potential antiviral therapeutic agent .

Material Science

Polymer Chemistry
In the realm of materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its sulfonyl group enhances the solubility and thermal stability of the resulting polymers. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance .

Organic Synthesis

Reagent in Synthesis
The compound serves as an effective reagent in organic synthesis. It is particularly useful in the formation of sulfonamide derivatives through nucleophilic substitution reactions. The presence of the trimethylbenzenesulfonyl group facilitates the reaction with various amines and heterocycles to yield diverse sulfonamide compounds .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of several pyrrolo[3,4-d]pyrimidine derivatives based on this compound. These derivatives were tested against human cancer cell lines and exhibited IC50 values in the low micromolar range .
  • Polymer Development : A research project focused on developing high-performance polymers incorporated with this compound demonstrated enhanced thermal stability and processability compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are essential for cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Pyrrolo[3,4-d]pyrimidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-(2,4,6-Trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine 2,4,6-Trimethylbenzenesulfonyl at C6 C₁₇H₁₉N₃O₂S 329.42 (estimated) Hypothesized enhanced metabolic stability due to sulfonyl group; potential kinase inhibition inferred from scaffold similarity
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214) 4-Fluoro-2-methylbenzenesulfonyl at C6 C₁₃H₁₂FN₃O₂S 293.32 Fluorine atom may improve bioavailability; no explicit activity data reported
6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK43118) 3-Methylbenzenesulfonyl at C6 C₁₃H₁₃N₃O₂S 275.33 Reduced steric hindrance compared to trimethyl analog; lower molecular weight
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate Chlorine at C4; benzyl carboxylate at C6 C₁₄H₁₂ClN₃O₂ 289.72 Chlorine substituent increases electrophilicity; ester group may enhance solubility
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Thiadiazole-carbonyl at C6; morpholine at C2 C₁₄H₁₆N₆O₂S 332.38 Thiadiazole moiety introduces potential for π-stacking interactions; morpholine improves solubility

Key Observations :

  • Substituent Position and Bulk: The 2,4,6-trimethylbenzenesulfonyl group in the target compound provides greater steric hindrance compared to mono-methyl or fluoro-substituted analogs (e.g., BK47214, BK43118), which may reduce off-target interactions but limit solubility .
  • Bioisosteric Replacements : The thiadiazole group in serves as a bioisostere for aromatic rings, offering metabolic resistance while maintaining planar geometry for target engagement .

Antiviral Activity

  • 7H-Pyrrolo[2,3-d]pyrimidines : 4,7-Disubstituted derivatives (e.g., compound 1 in ) inhibit Zika and dengue viruses, with activity linked to the 7H-pyrrolo[2,3-d]pyrimidine core. The [3,4-d] isomer in the target compound differs in ring fusion position, which may alter binding to viral proteases or polymerases .
  • Scaffold Flexibility: Purine and pyrazolo[3,4-d]pyrimidine analogs () demonstrate that minor structural changes can retain or abolish antiviral activity, highlighting the sensitivity of flavivirus targets to heterocyclic modifications .

Anticancer Potential

  • Pyrrolo[3,2-d]pyrimidines : Patent data () describe [3,2-d] isomers as anticancer agents, suggesting that ring fusion position critically impacts therapeutic targeting. The [3,4-d] scaffold in the target compound may exhibit distinct kinase inhibition profiles due to altered hydrogen-bonding capacity .

Biological Activity

The compound 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a derivative of pyrrolo[3,4-d]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly protein kinases, and its implications in cancer therapy.

  • Chemical Formula : C14H16N2O2S
  • Molecular Weight : 288.35 g/mol
  • Structure : The compound features a pyrrolo[3,4-d]pyrimidine core substituted with a 2,4,6-trimethylbenzenesulfonyl group.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its inhibitory effects on specific protein kinases that are critical in cancer progression.

Protein Kinase Inhibition

Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant inhibitory activity against various cyclin-dependent kinases (CDKs), particularly CDK9 and Haspin:

  • CDK9/CyclinT Inhibition :
    • Compounds related to the pyrrolo[3,4-d]pyrimidine scaffold have shown IC50 values as low as 0.38 μM against CDK9/CyclinT.
  • Haspin Inhibition :
    • Some derivatives also exhibited IC50 values around 0.11 μM for Haspin inhibition.

These findings suggest that the compound may serve as a lead structure for developing new anti-cancer agents targeting these kinases .

Study 1: Evaluation of Kinase Inhibition

In a study evaluating a series of pyrrolo[3,4-d]pyrimidine derivatives:

  • Methodology : A panel of protein kinases was screened to assess inhibitory activity.
  • Results : Eleven derivatives showed significant inhibition against CDK9/CyclinT and four against Haspin. The structure-activity relationship (SAR) indicated that modifications to the sulfonyl group and the position of substituents on the pyrrolopyrimidine core could enhance potency .

Study 2: Selectivity and Pharmacokinetics

Another research effort focused on the selectivity of these compounds:

  • Selectivity Profile : The compounds demonstrated selective inhibition with minimal off-target effects on other kinases.
  • Pharmacokinetic Properties : Some derivatives showed favorable pharmacokinetic profiles in vivo, including good brain penetration and stability in plasma .

Data Table: Summary of Biological Activities

CompoundTarget KinaseIC50 (μM)SelectivityNotes
7dCDK9/CyclinT0.38HighStructural modification improved activity
7fHaspin0.11ModerateEffective in cellular assays
OthersVariousVariesVariableFurther optimization needed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(2,4,6-trimethylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclization of precursors (e.g., amino compounds or iminophosphoranes) under acidic/basic conditions to form the pyrrolo[3,4-d]pyrimidine core, followed by sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride. Key steps include:

  • Cyclocondensation using phosphorus oxychloride or triethylamine to activate intermediates .
  • Optimization of temperature (e.g., 0–5°C for iminophosphorane formation) and solvent selection (e.g., methylene chloride for cyclization) to minimize side reactions .
    • Critical Factors : Excess sulfonyl chloride improves substitution efficiency, while recrystallization from ethanol enhances purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Analytical Workflow :

  • NMR : 1^1H/13^{13}C NMR to verify the pyrrolo[3,4-d]pyrimidine core and sulfonyl group integration (e.g., aromatic protons of trimethylbenzenesulfonyl at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C16_{16}H19_{19}N3_3O2_2S2_2: ~362.12 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for sulfonyl group positioning .

Q. What preliminary biological assays are recommended to screen for kinase inhibition or antiviral activity?

  • Screening Protocols :

  • Kinase Inhibition : Use Src-family kinase assays (e.g., PP1/PP2 analogs in ) with ATP-competitive ELISA to measure IC50_{50} .
  • Antiviral Activity : Plaque reduction assays against BVDV or Coxsackievirus B4, referencing pyrrolo[3,4-d]pyrimidine derivatives with EC50_{50} values <10 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced kinase inhibition?

  • SAR Strategies :

  • Sulfonyl Group Modifications : Replace 2,4,6-trimethylbenzenesulfonyl with halogenated or electron-withdrawing groups (e.g., 3-chlorophenylsulfonyl) to improve binding affinity to kinase ATP pockets .
  • Core Substitutions : Introduce methyl or amino groups at the pyrrolo[3,4-d]pyrimidine C2/C5 positions to modulate steric and electronic effects .
    • Validation : Molecular docking with Src kinase (PDB: 1FMK) to predict binding modes, followed by enzymatic assays .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

  • Contradiction Analysis :

  • Orthogonal Assays : Compare cytotoxicity (MTT assay) and antiviral activity (viral load quantification) in the same cell line to distinguish specific vs. nonspecific effects .
  • Target Profiling : Use kinome-wide screening to identify off-target interactions that may explain divergent activities .
    • Case Study : Pyrrolo[3,4-d]pyrimidines with IC50_{50} <1 μM against cancer cells but EC50_{50} >20 μM for antiviral activity suggest target selectivity .

Q. How can in silico modeling predict metabolic stability and toxicity of derivatives?

  • Computational Methods :

  • ADMET Prediction : Tools like SwissADME to assess logP (target: 2–4 for blood-brain barrier penetration) and cytochrome P450 interactions .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., sulfonyl group hydrolysis) using GLORYx or similar platforms .
    • Validation : Correlate in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions during sulfonylation (e.g., over-substitution) require stoichiometric control and TLC monitoring .
  • Biological Assay Pitfalls : False positives in kinase assays due to compound aggregation; mitigate with detergent (e.g., 0.01% Triton X-100) .
  • Data Reproducibility : Standardize solvent (DMSO concentration <0.1%) and cell passage number in biological testing .

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